molecular formula C13H18FNO3S B4425297 N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide

N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B4425297
M. Wt: 287.35 g/mol
InChI Key: HAPNYEJOHVACLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is also known as CFMS and has been used extensively in scientific research. This compound is of particular interest due to its ability to inhibit the activity of carbonic anhydrase enzymes.

Mechanism of Action

N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is an important step in various physiological processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to reduce intraocular pressure in patients with glaucoma, which is a major risk factor for optic nerve damage and vision loss. This compound has also been studied for its potential use in the treatment of epilepsy, as it has been shown to reduce seizure activity in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase enzymes. This allows researchers to study the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for research involving N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the identification of new therapeutic applications for this compound, particularly in the treatment of cancer. Additionally, further studies are needed to assess the toxicity and safety of this compound in vivo.

Scientific Research Applications

N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide has been used extensively in scientific research. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has been studied for its potential use in the treatment of various diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPNYEJOHVACLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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